N-Cyclohexanecarbonyltetradecylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

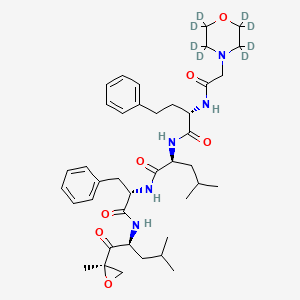

N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, a selective inhibitor of acidic PEAase with an IC 50 of 4.5 µM . It contains one less carbon in the alkyl chain . The biological activity of N-cyclohexanecarbonyltetradecylamine has not been documented .

Molecular Structure Analysis

The molecular weight of N-Cyclohexanecarbonyltetradecylamine is 323.6, and its molecular formula is C21H41NO .Aplicaciones Científicas De Investigación

N-Cyclohexanecarbonyltetradecylamine: A Comprehensive Analysis

Endocannabinoid System Modulation: N-Cyclohexanecarbonyltetradecylamine is an analog of N-cyclohexanecarbonylpentadecylamine, which is known to be a selective inhibitor of acidic PEAase, an enzyme that promotes the hydrolysis of palmitoylethanolamide (PEA), an endocannabinoid. By inhibiting this enzyme, the compound could potentially enhance the activity of endocannabinoids, which play a significant role in various physiological processes including pain sensation, mood, and appetite .

Neuroprotective Research: Given its potential role in modulating the endocannabinoid system, N-Cyclohexanecarbonyltetradecylamine may be useful in neuroprotective research. Endocannabinoids are involved in neurogenesis and neuroprotection, and their modulation could lead to new treatments for neurodegenerative diseases .

Analgesic Development: The compound’s ability to potentiate endocannabinoids could make it a candidate for the development of new analgesics. Endocannabinoids are natural pain relievers, and enhancing their activity could lead to more effective pain management solutions .

Anti-inflammatory Applications: Endocannabinoids also have anti-inflammatory properties. Research into N-Cyclohexanecarbonyltetradecylamine could contribute to the development of new anti-inflammatory medications or supplements .

Appetite Regulation Studies: The endocannabinoid system is known to regulate appetite. N-Cyclohexanecarbonyltetradecylamine could be used in studies aimed at understanding and controlling appetite, potentially leading to treatments for obesity or eating disorders .

Mood Disorder Therapeutics: By affecting the endocannabinoid system, this compound may also have applications in the treatment of mood disorders such as depression or anxiety .

Addiction Treatment Research: Modulation of the endocannabinoid system has been suggested as a potential treatment for addiction. N-Cyclohexanecarbonyltetradecylamine could be used in research exploring this therapeutic avenue .

Proteomics Research: The compound is available for purchase for proteomics research, indicating its use in studying proteins and their functions within biological systems .

For further detailed information on each application, additional specific research would be required.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of N-Cyclohexanecarbonyltetradecylamine can be achieved by reacting cyclohexanecarbonyl chloride with tetradecylamine in the presence of a base such as triethylamine. The reaction will result in the formation of the desired product, which can be isolated and purified using standard techniques.", "Starting Materials": ["Cyclohexanecarbonyl chloride", "Tetradecylamine", "Triethylamine"], "Reaction": [ "Step 1: Dissolve tetradecylamine in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add cyclohexanecarbonyl chloride to the reaction mixture slowly while stirring under an inert atmosphere.", "Step 3: Add triethylamine dropwise to the reaction mixture to act as a base and facilitate the reaction.", "Step 4: Allow the reaction to proceed for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization.", "Step 7: Characterize the product using standard techniques such as NMR spectroscopy and mass spectrometry to confirm its identity." ] } | |

Número CAS |

1215071-05-8 |

Nombre del producto |

N-Cyclohexanecarbonyltetradecylamine |

Fórmula molecular |

C21H41NO |

Peso molecular |

323.6 |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(23)20-17-14-13-15-18-20/h20H,2-19H2,1H3,(H,22,23) |

Clave InChI |

MIHNEWQWEUOBSN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNC(=O)C1CCCCC1 |

Sinónimos |

N-tetradecyl-cyclohexanecarboxamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)